4-aminobutane-1-sulfonic acid 4-aminobutane-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 14064-34-7
VCID: VC2007509
InChI: InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8)
SMILES: C(CCS(=O)(=O)O)CN
Molecular Formula: C4H11NO3S
Molecular Weight: 153.2 g/mol

4-aminobutane-1-sulfonic acid

CAS No.: 14064-34-7

Cat. No.: VC2007509

Molecular Formula: C4H11NO3S

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

4-aminobutane-1-sulfonic acid - 14064-34-7

Specification

CAS No. 14064-34-7
Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
IUPAC Name 4-aminobutane-1-sulfonic acid
Standard InChI InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8)
Standard InChI Key KNILZINKISHVIQ-UHFFFAOYSA-N
SMILES C(CCS(=O)(=O)O)CN
Canonical SMILES C(CCS(=O)(=O)O)CN

Introduction

Chemical Properties

Physical and Structural Characteristics

PropertyValueSource
Molecular Weight153.20 g/mol
Density1.311 g/cm³
Molecular FormulaC₄H₁₁NO₃S
SMILESC(CCS(=O)(=O)O)CN
InChIKeyKNILZINKISHVIQ-UHFFFAOYSA-N

The compound’s structure consists of a sulfonic acid group (-SO₃H) at the terminal position of a butane chain, with an amino group at the fourth carbon. This configuration enables hydrogen bonding and ionic interactions, influencing its solubility and reactivity.

Biological Activity and Applications

Anticancer Properties

4-Aminobutane-1-sulfonic acid demonstrates in vitro anticancer activity by targeting sulfonic acid groups on cancer cell surfaces. Key findings include:

  • Mechanism: Binds to sulfonic acid residues, disrupting hydrogen bonding between water and proteins, thereby inhibiting cell proliferation .

  • Efficacy: Exhibits growth inhibition in A549 lung cancer cells at low concentrations .

  • Therapeutic Potential: Proposed as a candidate for cancer treatment due to its ability to act at low doses without severe toxicity .

Biochemical Buffering Agent

The compound is utilized in pH stabilization during biochemical assays:

  • Role: Maintains stable pH environments for enzyme reactions and protein interactions.

  • Solubility: Compatible with water and organic solvents, enhancing its utility in diverse experimental setups .

Structural and Dynamic Properties

Solid-State 17O NMR Studies

Variable-temperature 17O NMR experiments reveal sulfonate (-SO₃⁻) rotational dynamics in crystalline 4-aminobutane-1-sulfonic acid:

PropertyValueSource
Activation Energy45 ± 1 kJ/mol
Rotational Jump Rate10²–10⁵ s⁻¹
Hydrogen BondingStabilizes transition states

Key Insights:

  • Sulfonate Mobility: The -SO₃⁻ group undergoes 3-fold rotational jumps, influenced by hydrogen bonding networks in the crystal lattice .

  • Energy Barriers: Activation energies correlate with hydrogen bond strength differences between ground and transition states .

Research and Applications

Comparative Analysis with Related Compounds

CompoundKey FeatureApplicationSource
TaurineShorter chain (C₂H₇NO₃S)Neuroprotection
HomotaurineC₃H₉NO₃SMetabolic regulation
4-Aminobutane-1-sulfonic acidOptimal chain length for hydrogen bondingCancer therapy

Environmental and Industrial Relevance

While direct environmental data is limited, its structural analogs (e.g., sulfanilic acid) are linked to landfill leachates, suggesting potential environmental persistence . Industrial applications include intermediates in sulfonamide synthesis .

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